![molecular formula C15H22N2O5S B7531118 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPS is a piperazine derivative that possesses unique pharmacological properties, making it a promising candidate for the treatment of various diseases. In
作用机制
3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid exerts its neuroprotective effects through multiple mechanisms. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid also increases the expression of antioxidant enzymes, which help to reduce oxidative stress in neuronal cells. Additionally, 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid has been shown to modulate the expression of various genes involved in neuroprotection and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid can improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce the levels of inflammatory cytokines in the brain and increase the levels of antioxidant enzymes. 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid has a low toxicity profile and does not cause significant side effects, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of using 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid in lab experiments is its low toxicity profile, which allows for higher dosages to be administered without causing adverse effects. 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid is also readily available and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid in humans. Additionally, 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. Future studies should focus on elucidating the mechanisms behind these anti-tumor effects and developing 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid-based therapies for cancer. Finally, 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid has been shown to modulate the immune system, suggesting that it may have potential applications in the treatment of autoimmune diseases. Further research is needed to explore these potential therapeutic applications of 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid.
In conclusion, 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid is a promising compound with potential therapeutic applications in the fields of neurodegenerative diseases, cancer, and autoimmune diseases. The synthesis method of 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid is well-established, and its low toxicity profile makes it a safe option for lab experiments. Further research is needed to explore the full potential of 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid and to develop it into a clinically useful therapeutic agent.
合成方法
The synthesis of 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with piperazine in the presence of a base, followed by the addition of 3-chloropropanoic acid. The resulting product is purified through recrystallization, yielding 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid with a purity of over 99%.
科学研究应用
3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid is its use as a neuroprotective agent. Studies have shown that 3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid can protect neuronal cells from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-12-3-4-13(22-2)14(11-12)23(20,21)17-9-7-16(8-10-17)6-5-15(18)19/h3-4,11H,5-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGJSOPHLAIROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

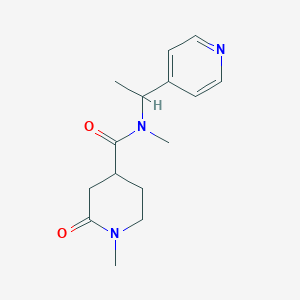
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
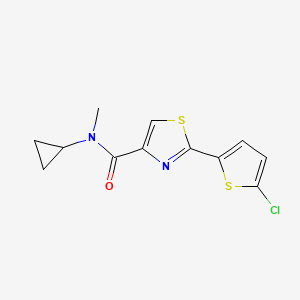
![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
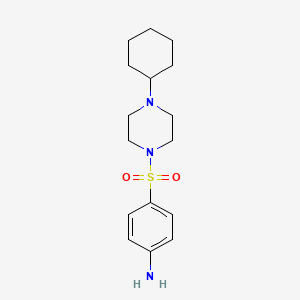

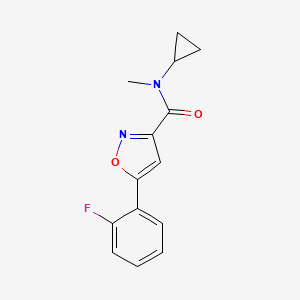
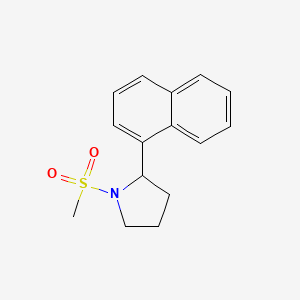
![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)

